4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide
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Description
The compound “4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical compounds . The presence of the cyclopropane ring and the dimethylphenyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and infrared spectroscopy could be used to analyze the structure .
Mechanism of Action
Mode of Action
It is known that benzamides, a class of compounds to which this molecule belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical processes, including the inhibition of certain enzymes and the modulation of protein-protein interactions .
Pharmacokinetics
Benzamides are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific structure of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or used .
Safety and Hazards
properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-3-4-18(13-15(14)2)21(27)24-12-11-23-20(26)16-7-9-19(10-8-16)25-22(28)17-5-6-17/h3-4,7-10,13,17H,5-6,11-12H2,1-2H3,(H,23,26)(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDOZQBHNJJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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